molecular formula C32H26N2O4 B412346 4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

Cat. No.: B412346
M. Wt: 502.6g/mol
InChI Key: RCMSSNINEUMEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane core with multiple carboxylic and imide functional groups, making it a versatile molecule for chemical synthesis and industrial applications.

Mechanism of Action

The mechanism of action of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide involves its interaction with molecular targets through its functional groups. The imide and carboxylic groups can form hydrogen bonds and electrostatic interactions with other molecules, influencing various chemical and biological processes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide can be compared with similar compounds such as:

The uniqueness of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C32H26N2O4

Molecular Weight

502.6g/mol

IUPAC Name

4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

InChI

InChI=1S/C32H26N2O4/c1-18-10-6-8-14-22(18)33-28(35)24-21-16-17-32(26(24)30(33)37,20-12-4-3-5-13-20)27-25(21)29(36)34(31(27)38)23-15-9-7-11-19(23)2/h3-17,21,24-27H,1-2H3

InChI Key

RCMSSNINEUMEGG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=CC=C6C)C7=CC=CC=C7

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=CC=C6C)C7=CC=CC=C7

Origin of Product

United States

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